molecular formula C20H15ClN4O B12273449 (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12273449
M. Wt: 362.8 g/mol
InChI Key: ISQVKBDIZXALSG-GOSISDBHSA-N
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Description

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is known for its diverse biological activities and has garnered significant interest in medicinal and pharmaceutical chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at room temperature, using catalysts such as nano-eggshell/Ti(IV) or Ca9.5Mg0.5(PO4)5.5(SiO4)0.5F1.5 .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, which can be easily recycled and reused, is preferred for industrial production due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets (S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern and stereochemistry, which contribute to its unique biological activities and potential therapeutic applications .

Biological Activity

(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the dihydropyrano-pyrazole class. Its unique molecular structure, characterized by a chiral center and various functional groups, suggests significant potential for diverse biological activities. This article explores its biological activity, focusing on anticancer properties, kinase inhibition, and other pharmacological effects.

Structural Characteristics

The compound's molecular formula is C20H15ClN4OC_{20}H_{15}ClN_{4}O. Its structure includes:

  • An amino group
  • A carbonitrile moiety
  • A 4-chlorophenyl substitution

These features contribute to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown its potential in anticancer applications and kinase inhibition.

Anticancer Activity

A series of studies have evaluated the compound's efficacy against various cancer cell lines:

Compound Cell Line IC50 (nM) Mechanism
4cNUGC60Cytotoxicity
6aHEPG2399Selective activity
6cVarious120 - 359Broad-spectrum activity

In particular, derivative 4c demonstrated high activity against gastric cancer cells with an IC50 of 60 nM, indicating strong cytotoxic effects. Additionally, derivative 6c showed significant activity across various cancer types except for breast cancer .

Kinase Inhibition

Recent findings highlight the compound's ability to inhibit specific kinases involved in oncogenic signaling pathways. For instance, a derivative of this compound exhibited low micromolar activity against AKT2/PKBβ, a critical target in glioma treatment. This derivative inhibited neurosphere formation in patient-derived glioma stem cells while maintaining low toxicity towards non-cancerous cells .

Case Studies

Several case studies have been published detailing the synthesis and evaluation of this compound derivatives:

  • Study on Cytotoxicity : A study involving various pyrazole derivatives demonstrated that substituents significantly influenced cytotoxicity. The presence of a chlorophenyl group was associated with enhanced activity against liver cancer cell lines .
  • Kinase Activity Assessment : Another study evaluated the inhibitory effects on multiple kinases and confirmed that specific derivatives could effectively inhibit glioma growth through targeted action on AKT signaling pathways .

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

(4S)-6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(13-5-3-2-4-6-13)16(11-22)19(23)26-20(17)25(24-12)15-9-7-14(21)8-10-15/h2-10,18H,23H2,1H3/t18-/m1/s1

InChI Key

ISQVKBDIZXALSG-GOSISDBHSA-N

Isomeric SMILES

CC1=NN(C2=C1[C@@H](C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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